Cetiedil, (S)-
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Overview
Description
Cetiedil, (S)- is a compound known for its vasodilatory and anti-sickling properties. It is chemically identified as 2-(azepan-1-yl)ethyl 2-cyclohexyl-2-(thiophen-3-yl)acetate . This compound has been studied for its potential therapeutic applications, particularly in the treatment of sickle cell anemia and cardiovascular diseases .
Preparation Methods
The synthesis of Cetiedil involves several key steps. The Clemmensen reduction of 3-thienylcyclohexyl-glycolic acid produces cyclohexyl(thiophen-3-yl)acetic acid . This intermediate is then esterified with 1-(2-chloroethyl)azepane to yield Cetiedil . The reaction conditions typically involve the use of sodium salt of the acid and appropriate solvents to facilitate the esterification process .
Chemical Reactions Analysis
Cetiedil undergoes various chemical reactions, including:
Oxidation: Cetiedil can be oxidized under specific conditions, although detailed studies on the oxidation products are limited.
Reduction: The compound can be reduced, particularly in the presence of reducing agents like Clemmensen reagent.
Substitution: Cetiedil can participate in substitution reactions, especially involving its ester and azepane groups.
Common reagents used in these reactions include Clemmensen reagent for reduction and various acids and bases for esterification and substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cetiedil has been extensively studied for its scientific research applications:
Mechanism of Action
Cetiedil exerts its effects through multiple mechanisms:
Vasodilation: It acts as a vasodilator by relaxing vascular smooth muscles, which helps in reducing blood pressure.
Anti-sickling: Cetiedil modifies erythrocyte membrane cation permeability, which helps in preventing the sickling of red blood cells in sickle cell anemia.
Molecular Targets: The compound interacts with potassium and sodium channels in erythrocyte membranes, altering ion permeability and cell water content.
Comparison with Similar Compounds
Cetiedil is unique compared to other similar compounds due to its dual vasodilatory and anti-sickling properties. Some similar compounds include:
Iloprost: A vasodilator that increases the hypotensive activities of Cetiedil.
Isosorbide mononitrate: Another vasodilator that works synergistically with Cetiedil.
Patent Blue: A compound that can decrease the therapeutic efficacy of Cetiedil when used in combination.
These compounds share some pharmacological properties with Cetiedil but differ in their specific mechanisms of action and therapeutic applications.
Properties
CAS No. |
51567-16-9 |
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Molecular Formula |
C20H31NO2S |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-(azepan-1-yl)ethyl (2S)-2-cyclohexyl-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C20H31NO2S/c22-20(23-14-13-21-11-6-1-2-7-12-21)19(18-10-15-24-16-18)17-8-4-3-5-9-17/h10,15-17,19H,1-9,11-14H2/t19-/m0/s1 |
InChI Key |
MMNICIJVQJJHHF-IBGZPJMESA-N |
Isomeric SMILES |
C1CCCN(CC1)CCOC(=O)[C@@H](C2CCCCC2)C3=CSC=C3 |
Canonical SMILES |
C1CCCN(CC1)CCOC(=O)C(C2CCCCC2)C3=CSC=C3 |
Origin of Product |
United States |
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